![molecular formula C17H13FN6O2 B2969790 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892769-94-7](/img/structure/B2969790.png)
4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
The compound contains several functional groups including a fluorophenyl group, an oxadiazole ring, a methoxyphenyl group, and a triazole ring. These groups are common in many pharmaceuticals and agrochemicals due to their diverse biological activities .
Molecular Structure Analysis
The compound has a complex structure with multiple aromatic rings which could contribute to its stability and possibly its biological activity. The presence of nitrogen and oxygen atoms in the rings could also allow for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of multiple aromatic rings could increase its lipophilicity, while the heteroatoms could allow for hydrogen bonding .Scientific Research Applications
Antimicrobial Activities
Compounds with the 1,2,4-triazole and 1,2,4-oxadiazole moieties have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated them for antimicrobial activities, finding some compounds exhibited good or moderate activities against tested microorganisms Bektaş et al., 2007.
Anticancer Evaluation
Yakantham et al. (2019) designed and synthesized a series of new 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives, testing them against human cancer cell lines. These compounds demonstrated good to moderate activity, highlighting their potential in anticancer drug development Yakantham et al., 2019.
Photoinduced Molecular Rearrangements
Research by Buscemi et al. (1996) into the photochemistry of 1,2,4-oxadiazoles revealed their ability to undergo molecular rearrangements under light, forming 1,2,4-triazoles among other products. This study indicates the potential of such compounds in photochemical applications and as intermediates in synthetic chemistry Buscemi et al., 1996.
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O2/c1-25-13-9-5-4-8-12(13)24-15(19)14(21-23-24)17-20-16(22-26-17)10-6-2-3-7-11(10)18/h2-9H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLSHHYAXUMCBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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